molecular formula C15H19N3O3 B7449974 4-Methyl-3-[3-(2-methylpropyl)-2,5-dioxoimidazolidin-1-yl]benzamide

4-Methyl-3-[3-(2-methylpropyl)-2,5-dioxoimidazolidin-1-yl]benzamide

Numéro de catalogue B7449974
Poids moléculaire: 289.33 g/mol
Clé InChI: FHFVUERGYNEVMG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Ro-31-8220 was first synthesized in 1994 by scientists at F. Hoffmann-La Roche Ltd. in Basel, Switzerland. Since then, it has been widely used as a research tool to study the role of PKC in various biological processes. PKC is a family of serine/threonine kinases that play important roles in signal transduction, cell proliferation, differentiation, and apoptosis. Dysregulation of PKC signaling has been implicated in many diseases, including cancer, diabetes, and cardiovascular diseases.

Applications De Recherche Scientifique

Ro-31-8220 has been used extensively as a research tool to study the role of PKC in various biological processes. It has been shown to inhibit the activity of all PKC isoforms except for PKCη and PKCε. Ro-31-8220 has been used to study the role of PKC in cancer, diabetes, cardiovascular diseases, and neurological disorders. It has also been used to study the mechanism of action of various drugs, including opioids, cannabinoids, and antidepressants.

Mécanisme D'action

Ro-31-8220 inhibits the activity of PKC by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its downstream targets, which leads to the inhibition of various signaling pathways. Ro-31-8220 has been shown to inhibit the activity of PKC in vitro and in vivo, and its selectivity for PKC isoforms has been confirmed by various studies.
Biochemical and Physiological Effects:
Ro-31-8220 has been shown to have various biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. It has also been shown to improve insulin sensitivity in diabetic animals and reduce the risk of cardiovascular diseases. Ro-31-8220 has been shown to have neuroprotective effects in various animal models of neurological disorders, including Alzheimer's disease and Parkinson's disease.

Avantages Et Limitations Des Expériences En Laboratoire

Ro-31-8220 has several advantages as a research tool. It is a potent and selective inhibitor of PKC, which allows for the specific inhibition of PKC isoforms in various biological processes. It is also relatively easy to synthesize and has a high purity. However, Ro-31-8220 has some limitations as well. It has a relatively short half-life in vivo, which limits its use in animal studies. It also has some off-target effects, which may complicate the interpretation of the results.

Orientations Futures

There are several future directions for research on Ro-31-8220. One area of research is the development of more potent and selective PKC inhibitors. Another area of research is the identification of the downstream targets of PKC and the elucidation of the signaling pathways involved. Ro-31-8220 may also have potential therapeutic applications in various diseases, and further studies are needed to explore its clinical potential. Finally, the use of Ro-31-8220 in combination with other drugs may have synergistic effects and may lead to the development of new therapeutic strategies.

Méthodes De Synthèse

Ro-31-8220 can be synthesized in several steps from commercially available starting materials. The first step involves the condensation of 4-methyl-3-nitrobenzoic acid with isobutyraldehyde to form the corresponding imine. The imine is then reduced with sodium borohydride to give the amine intermediate, which is further reacted with 2,5-dioxoimidazolidine-1-carboxylic acid to form the final product, Ro-31-8220. The overall yield of the synthesis is around 20%.

Propriétés

IUPAC Name

4-methyl-3-[3-(2-methylpropyl)-2,5-dioxoimidazolidin-1-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3/c1-9(2)7-17-8-13(19)18(15(17)21)12-6-11(14(16)20)5-4-10(12)3/h4-6,9H,7-8H2,1-3H3,(H2,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHFVUERGYNEVMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N)N2C(=O)CN(C2=O)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.